(2S)-2-amino-5-(2-aminoimidazol-1-yl)pentanoic Acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of A1P involves the reaction of specific amino acids and imidazole derivatives under controlled conditions. The exact synthetic route and reaction conditions are proprietary and may vary depending on the desired purity and yield .
Industrial Production Methods
Industrial production of A1P typically involves large-scale synthesis using automated reactors and stringent quality control measures. The process ensures high purity and consistency, which are crucial for its applications in research and medicine .
Chemical Reactions Analysis
Types of Reactions
A1P undergoes various chemical reactions, including:
Oxidation: A1P can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert A1P into its reduced forms.
Substitution: A1P can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
A1P has a wide range of scientific research applications:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Medicine: Potential therapeutic applications due to its inhibitory effects on specific enzymes.
Industry: Utilized in the purification of monoclonal antibodies and other biotechnological processes.
Mechanism of Action
A1P exerts its effects by inhibiting human arginase 1. This enzyme plays a crucial role in the urea cycle, and its inhibition can lead to various physiological effects. The molecular targets and pathways involved include the binding of A1P to the active site of arginase 1, thereby preventing its normal function .
Comparison with Similar Compounds
Similar Compounds
A2P: Another synthetic protein-A absorbent used in antibody purification.
Protein A-Sepharose: A widely used alternative for antibody purification.
Uniqueness
A1P is unique due to its specific inhibitory action on human arginase 1 and its stability under harsh conditions, making it suitable for various industrial applications .
Properties
Molecular Formula |
C8H14N4O2 |
---|---|
Molecular Weight |
198.22 g/mol |
IUPAC Name |
(2S)-2-amino-5-(2-aminoimidazol-1-yl)pentanoic acid |
InChI |
InChI=1S/C8H14N4O2/c9-6(7(13)14)2-1-4-12-5-3-11-8(12)10/h3,5-6H,1-2,4,9H2,(H2,10,11)(H,13,14)/t6-/m0/s1 |
InChI Key |
WGFGZNVQMGCHHV-LURJTMIESA-N |
Isomeric SMILES |
C1=CN(C(=N1)N)CCC[C@@H](C(=O)O)N |
Canonical SMILES |
C1=CN(C(=N1)N)CCCC(C(=O)O)N |
Origin of Product |
United States |
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